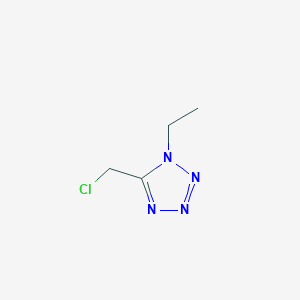![molecular formula C9H9ClF5N B2396969 2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride CAS No. 2253630-63-4](/img/structure/B2396969.png)
2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride is a chemical compound known for its unique structure and properties. It contains both difluoro and trifluoromethyl groups, which contribute to its reactivity and potential applications in various fields. This compound is often used as a precursor in the synthesis of other fluorinated compounds, which are valuable in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with difluoroethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the efficiency and safety of the production. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The difluoro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro- and trifluoromethyl-substituted oxides, while reduction may produce corresponding amines.
Scientific Research Applications
2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting neurological and metabolic disorders.
Industry: The compound is used in the production of agrochemicals and materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride involves its interaction with specific molecular targets. The difluoro and trifluoromethyl groups enhance the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoroethylamine hydrochloride
- 2,2,2-Trifluoroethylamine hydrochloride
- 3,3,3-Trifluoropropylamine
Uniqueness
2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride is unique due to the presence of both difluoro and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and stability, making it valuable in various applications compared to its similar counterparts.
Properties
IUPAC Name |
2,2-difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F5N.ClH/c10-8(11)7(15)5-3-1-2-4-6(5)9(12,13)14;/h1-4,7-8H,15H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQLRWXDMRHOJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)F)N)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF5N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[4-(acetamidosulfonyl)phenyl]acetamide](/img/structure/B2396887.png)
![N-(4-methylbenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2396890.png)
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[4-(difluoromethoxy)phenyl]acetate](/img/structure/B2396891.png)
![1-[2-(Dimethylamino)phenyl]ethan-1-ol](/img/structure/B2396892.png)
![3-[(Cyclohexylcarbamoyl)amino]propanoic acid](/img/structure/B2396894.png)
![9-(3-chloro-4-methylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2396895.png)

![N-(1-{1-[1-(4-chlorophenyl)cyclopentanecarbonyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide](/img/structure/B2396901.png)
![2-(3-Chloropyridin-4-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2396902.png)




